N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
N-(4-(6-(4-Methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic small molecule characterized by a biphenyl sulfonamide core linked to a pyridazine ring substituted with a 4-methylpiperazine group.
Properties
IUPAC Name |
N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2S/c1-31-17-19-32(20-18-31)27-16-15-26(28-29-27)23-7-11-24(12-8-23)30-35(33,34)25-13-9-22(10-14-25)21-5-3-2-4-6-21/h2-16,30H,17-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQFOGZOUSLRHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This step involves the reaction of appropriate precursors to form the pyridazine ring, which is then functionalized with a piperazine group.
Coupling with biphenyl sulfonamide: The functionalized pyridazine intermediate is then coupled with a biphenyl sulfonamide derivative under suitable conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating chemical interactions within biological systems.
Industrial Applications: It may also find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several sulfonamide- and heterocycle-containing molecules. Below is a comparative analysis of its key features against analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Diversity: The target compound’s biphenyl sulfonamide core contrasts with pyridine (Compound 15), imidazopyridazine (CT-721), and benzamide (Imatinib) backbones. The biphenyl system may enhance rigidity and π-π stacking interactions compared to single-ring systems .
Substituent Effects :
- The 4-methylpiperazine group, present in both the target compound and CT-721/Imatinib, is associated with improved solubility and kinase-binding affinity due to its basic nitrogen and conformational flexibility .
- Pyridazine vs. Pyrimidine: The pyridazine ring in the target compound may offer distinct electronic properties compared to pyrimidine in Imatinib, influencing hydrogen-bonding interactions with targets .
Synthetic Routes :
- Suzuki coupling is a common method for biphenyl sulfonamides (e.g., D2) and imidazopyridazines (CT-721), suggesting scalability for the target compound .
- Compound 15’s isocyanate-based synthesis highlights alternative strategies for introducing carbamoyl groups .
Biological Relevance: CT-721 and Imatinib demonstrate potent kinase inhibition, implying that the target compound’s methylpiperazine-pyridazine motif could similarly target ATP-binding pockets .
Research Findings and Implications
- Kinase Inhibition Potential: Structural parallels to CT-721 and Imatinib suggest the target compound may inhibit kinases like Bcr-Abl or FLT3. The methylpiperazine group could enhance binding to kinase hinge regions .
- Solubility and Bioavailability : The sulfonamide group and methylpiperazine may balance lipophilicity and solubility, critical for oral bioavailability. However, trifluoromethoxy-substituted analogs (D2) risk higher metabolic stability but lower solubility .
- Synthetic Feasibility : The use of Suzuki coupling (as in D2 and CT-721) supports scalable synthesis, though purity optimization (e.g., HPLC conditions in ) is essential .
Biological Activity
N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound notable for its potential biological activities. This compound features a sulfonamide group and a piperazine moiety, which are significant in medicinal chemistry for their interactions with various biological targets. This article explores the synthesis, biological activity, and research findings related to this compound.
Chemical Structure and Synthesis
The compound's structure can be broken down into several key components:
- Pyridazine Ring : Contributes to the compound's ability to interact with biological targets.
- Piperazine Moiety : Enhances the pharmacological profile by improving solubility and bioavailability.
- Sulfonamide Group : Known for its antibacterial properties.
Synthesis Overview
The synthesis typically involves:
- Formation of the Pyridazine Ring : Achieved through reactions involving hydrazine derivatives.
- Introduction of the Piperazine Moiety : Involves nucleophilic substitution of a halogenated intermediate.
- Attachment of the Sulfonamide Group : Conducted via reaction with sulfonyl chlorides.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives demonstrate effectiveness against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes in bacterial metabolism, disrupting their growth.
- Biofilm Disruption : Similar compounds have been shown to suppress biofilm formation, which is critical for bacterial virulence .
Case Studies and Research Findings
Several studies have investigated the biological activity of this class of compounds:
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Pyridazine Derivatives | Contains pyridazine rings | Antimicrobial effects against resistant strains |
| Sulfonamide Antibiotics | Known for antibacterial properties | Broad-spectrum activity against various pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
